molecular formula C30H34ClNO4 B10948847 Methyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10948847
M. Wt: 508.0 g/mol
InChI Key: XYWFPSHBLWITFR-UHFFFAOYSA-N
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Description

METHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound It is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the quinoline derivative with 4-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The chlorophenoxy group can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{3-[(4-BROMOPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
  • METHYL 4-{3-[(4-FLUOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Uniqueness

The uniqueness of METHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group enhances its binding affinity to certain receptors, while the quinoline core provides a rigid structure that can interact with various molecular targets.

Properties

Molecular Formula

C30H34ClNO4

Molecular Weight

508.0 g/mol

IUPAC Name

methyl 4-[3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C30H34ClNO4/c1-16-12-17(2)25(18(3)22(16)15-36-21-10-8-20(31)9-11-21)28-26(29(34)35-7)19(4)32-23-13-30(5,6)14-24(33)27(23)28/h8-12,28,32H,13-15H2,1-7H3

InChI Key

XYWFPSHBLWITFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1COC2=CC=C(C=C2)Cl)C)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC)C)C

Origin of Product

United States

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